1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
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Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a piperazine ring
Preparation Methods
The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves multiple steps. The starting materials often include 4,5-dimethoxy-2-nitrobenzyl chloride and 2,4,5-trimethoxybenzyl chloride, which are reacted with piperazine under specific conditions. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds include:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: This compound shares the dimethoxy and nitro groups but lacks the piperazine ring.
1-(4,5-Dimethoxy-2-nitrophenyl)adamantane: This compound has a similar aromatic structure but includes an adamantane moiety instead of a piperazine ring.
2-[(4,5-Dimethoxy-2-nitrophenethyl)imino]methylphenol: This compound has a similar aromatic structure but includes an imino group .
These comparisons highlight the uniqueness of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine, particularly its combination of methoxy, nitro, and piperazine functionalities.
Properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O7/c1-29-19-13-23(33-5)21(31-3)11-17(19)15-25-8-6-24(7-9-25)14-16-10-20(30-2)22(32-4)12-18(16)26(27)28/h10-13H,6-9,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYSDSDMQBPLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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